molecular formula C10H10N2 B1300095 Isoquinolin-1-ylmethanamine CAS No. 40615-08-5

Isoquinolin-1-ylmethanamine

Cat. No.: B1300095
CAS No.: 40615-08-5
M. Wt: 158.2 g/mol
InChI Key: FEWQWMKPPJZYCQ-UHFFFAOYSA-N
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Description

Isoquinolin-1-ylmethanamine is a chemical compound belonging to the family of isoquinolines. It is an aromatic compound with a nitrogen atom in the heterocyclic ring. The empirical formula is C10H10N2 and the molecular weight is 158.20 g/mol . This compound is known for its biological properties, including inhibition of serine proteases such as thrombin, factor Xa, and factor VIIa .

Scientific Research Applications

Isoquinolin-1-ylmethanamine is widely utilized in scientific research due to its versatility. Some of its applications include:

Safety and Hazards

Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation is recommended. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

Isoquinolin-1-ylmethanamine is provided to early discovery researchers as part of a collection of unique chemicals . The future directions of this compound research are not currently known.

Biochemical Analysis

Biochemical Properties

Isoquinolin-1-ylmethanamine plays a significant role in biochemical reactions by inhibiting serine proteases such as thrombin, factor Xa, and factor VIIa . These enzymes are crucial in the coagulation cascade, and their inhibition by this compound can prevent blood clot formation. The compound interacts with these enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, this compound exhibits anticoagulant and anti-inflammatory properties, further highlighting its biochemical significance .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting serine proteases, which are involved in cell signaling pathways, gene expression, and cellular metabolism . The inhibition of these enzymes can lead to reduced platelet aggregation and anticoagulant effects, impacting cellular processes related to blood clotting and inflammation. Furthermore, this compound’s anti-inflammatory properties can modulate immune cell function and reduce inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with serine proteases. By binding to the active sites of thrombin, factor Xa, and factor VIIa, this compound inhibits their enzymatic activity . This inhibition prevents the cleavage of peptide bonds in substrate proteins, thereby blocking the downstream effects of these enzymes. Additionally, this compound may influence gene expression by modulating signaling pathways that are regulated by serine proteases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function may vary depending on the experimental conditions and duration of exposure. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of serine proteases and prolonged anticoagulant effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits serine proteases and exhibits anticoagulant and anti-inflammatory effects . At higher doses, this compound may cause toxic or adverse effects, including excessive bleeding and impaired wound healing. Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, indicating a limit to its therapeutic potential .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized by liver enzymes, which facilitate its breakdown and elimination from the body . These metabolic pathways can influence the compound’s bioavailability and efficacy. Additionally, this compound may affect metabolic flux and metabolite levels by modulating the activity of serine proteases involved in metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through carrier-mediated pathways . The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity. The distribution of the compound within the body can affect its therapeutic potential and side effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with serine proteases and exert its inhibitory effects. The subcellular distribution of this compound can influence its efficacy and specificity in biochemical reactions .

Chemical Reactions Analysis

Types of Reactions: Isoquinolin-1-ylmethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom or the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Comparison with Similar Compounds

    Isoquinoline: A parent compound with similar structural features but lacks the methanamine group.

    Quinoline: Another nitrogen-containing heterocyclic compound with a different ring structure.

    Pyridine: A simpler aromatic compound with a nitrogen atom in the ring.

Uniqueness: Isoquinolin-1-ylmethanamine is unique due to its specific inhibition of serine proteases and its potential therapeutic applications. Its structure allows for selective binding to enzyme active sites, distinguishing it from other similar compounds .

Properties

IUPAC Name

isoquinolin-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-7-10-9-4-2-1-3-8(9)5-6-12-10/h1-6H,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWQWMKPPJZYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CN=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362894
Record name isoquinolin-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40615-08-5
Record name isoquinolin-1-ylmethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 0.4999 g (3.24 mmol) 1-isoquinolinecarbonitrile (1) (Aldrich) in 15 mL glacial acetic acid was added 0.0564 g Pd (10% on C). After 16 h under H2 at atmospheric pressure, the reaction mixture was filtered over celite. The celite was washed with 75 mL EtOAc, and the filtrate was concentrated in vacuo. To this was added 100 mL n-heptane, and the mixture concentrated in vacuo. The above step was repeated three times to remove acetic acid. Purification by flash chromatography (40×220 mm silica gel, linear gradient 5-10% (10% NH4OH:MeOH):CH2C12) yielded 2. 1H NMR (CDCl3, 400 MHz) δ 8.479 (d, 1H, J=5.76 Hz, ArH); 8.135 (d, 1H, J=8.42 Hz, ArH); 7.848 (d, 1H, J=8.41 Hz, ArH); 7.714-7.673 (m, 1H, ArH); 7.639-7.597 (m, 1H, ArH); 7.563 (d, 1H, J=5.67 Hz, ArH); 4.517 (s, 2H, ArCH2); MS (FAB): m/z 159.08 (M30 H).
Quantity
0.4999 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.0564 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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